molecular formula C12H17N B15273112 N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine

N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B15273112
M. Wt: 175.27 g/mol
InChI Key: HAKCEIHXZSWMGW-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine is a bicyclic secondary amine featuring a 2,3-dihydro-1H-indene core substituted at the 1-position with an isopropyl group (propan-2-yl). This compound belongs to a broader class of bioactive indane derivatives, which are explored for central nervous system (CNS) disorders, enzyme inhibition, and receptor modulation .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-propan-2-yl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H17N/c1-9(2)13-12-8-7-10-5-3-4-6-11(10)12/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

HAKCEIHXZSWMGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with isopropylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may modulate neurotransmitter release or inhibit enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Key structural analogues differ in the substituent at the indene amine or modifications to the bicyclic core. Below is a comparative analysis:

Compound Name Substituent/Modification Biological Target/Activity Key Findings References
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine Isopropyl group at N1 Not explicitly reported in evidence Hypothesized CNS activity due to structural similarity to rasagiline derivatives
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Propargyl group at N1 MAO-B/Cholinesterase inhibition (e.g., ladostigil fragment) Dual inhibition of MAO-B and acetylcholinesterase; used in Alzheimer’s/Parkinson’s therapy. Potency: MAO-B IC₅₀ ~1 nM.
2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride 4-Methoxybenzyl group at N1 Human cytomegalovirus-encoded receptor US28 Moderate affinity (µM range); low synthetic yield (14–23%) but confirmed via NMR/HPLC.
N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine Chlorinated allyl group at N1 Undisclosed (medicinal chemistry intermediate) Reactive electrophilic group; potential for covalent binding or prodrug development.
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine Propylamine chain at C5 of indene Suspected stimulant/psychoactive activity Structural similarity to α-methylphenethylamine derivatives; marketed as "5-APDI" (research chemical).
N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide Sulfonamide and fluoropyridine substituents AMPA receptor positive modulation High CNS penetration; preclinical efficacy in neurodegenerative models (EC₅₀ ~10 nM).

Structure-Activity Relationship (SAR) Trends

  • N-Substituent Effects :

    • Propargyl (prop-2-yn-1-yl) groups (e.g., in MAO-B inhibitors) enhance enzyme inhibition via covalent interactions with flavin adenine dinucleotide (FAD) cofactors .
    • Bulky substituents (e.g., 4-methoxybenzyl) reduce metabolic clearance but may limit blood-brain barrier penetration .
    • Halogenated groups (e.g., chloropropenyl) introduce reactivity for targeted covalent binding or prodrug activation .
  • Core Modifications: Substitution at the indene C5 position (e.g., 5-APDI) shifts activity toward psychoactive/stimulant effects, likely via monoamine transporter interactions . Sulfonamide derivatives (e.g., AMPA modulators) demonstrate improved solubility and oral bioavailability .

Biological Activity

N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine is a compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

  • Chemical Formula : C12H17N
  • Molecular Weight : 175.27 g/mol
  • CAS Number : [Not specified]

This compound features a bicyclic structure with an indene moiety and an isopropyl group attached to the nitrogen atom of the amine functional group. Its hydrochloride salt form enhances solubility, making it suitable for biological applications.

The precise biological targets of this compound are not fully elucidated. However, its structural similarity to indole and imidazole derivatives suggests it may interact with biological systems through non-covalent interactions such as hydrogen bonding and π-π stacking.

Potential Mechanisms Include :

  • Neurotransmitter Modulation : The compound may influence dopaminergic and serotonergic pathways, indicating potential applications in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties, although specific mechanisms remain to be fully characterized.

Pharmacological Properties

Research indicates that this compound shows promise in various therapeutic areas:

1. Neurological Disorders

The compound's interaction with neurotransmitter systems suggests potential utility in conditions like Parkinson's disease by modulating dopamine levels .

2. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties, which may extend to this compound as well.

3. Antimicrobial Activity

Studies are ongoing to assess its efficacy against various pathogens, highlighting its potential as an antimicrobial agent.

Research Findings

A review of available literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
BenchChem (2024)Explored the compound's interactions with biological targets; suggested potential anti-inflammatory and anticancer effects.
Der Pharma Chemica (2011)Investigated related compounds for neuroprotective effects; implications for Parkinson's disease treatment .
Smolecule (2024)Highlighted the compound's notable biological activities and potential interactions within central nervous system pathways.

Case Study 1: Neuroprotective Effects

Research on similar compounds has shown neuroprotective effects in vitro and in vivo. These studies suggest that N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amines could offer similar benefits in mitigating neuronal damage associated with neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

Investigations into structurally related compounds have demonstrated significant antimicrobial activity against various bacterial strains. This raises the hypothesis that this compound may also possess similar properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation or reductive amination of 2,3-dihydro-1H-inden-1-amine derivatives. Key considerations include:

  • Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., introducing the propan-2-yl group) .
  • Solvents : Polar aprotic solvents like DMF or toluene under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Temperature Control : Reactions often proceed at 60–100°C, monitored via TLC or HPLC .
  • Workup : Acid-base extraction or column chromatography for purification .

Q. Example Protocol :

StepReaction TypeConditionsYield
1Reductive AminationH₂, Pd/C, MeOH, 50°C60–70%
2AlkylationPropan-2-yl bromide, K₂CO₃, DMF, 80°C50–55%

Reference : Multi-step protocols for analogous indenamine derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm amine proton environments and stereochemistry. For example, δ ~2.8–3.2 ppm (indenyl CH₂) and δ ~1.2 ppm (isopropyl CH₃) .
  • FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 188.1) .

Reference : Spectroscopic workflows for indenamine analogs .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

  • Basis Set : B3LYP/6-31G(d,p) for geometry optimization and HOMO-LUMO analysis .
  • Key Parameters :
    • Ionization potential (IP) = -EHOMO
    • Electron affinity (EA) = -ELUMO
    • Global electrophilicity index (ω) = (μ²)/(2η), where μ = chemical potential, η = hardness .
  • Applications :
    • Predict nucleophilic/electrophilic sites via molecular electrostatic potential (MEP) maps.
    • Correlate electronic properties with experimental UV-Vis spectra .

Q. Example Data :

PropertyCalculated Value
HOMO (eV)-5.2
LUMO (eV)-1.8
Band Gap3.4

Reference : DFT studies on indenamine derivatives .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

  • Software : SHELXL for small-molecule refinement; validate with R-factor (<5%) and goodness-of-fit (GOF ≈ 1.0) .
  • Cross-Validation : Compare XRD data with NMR/DFT-derived bond lengths and angles .
  • Twinned Data : Use SHELXD for twin-law identification and SHELXE for phase extension in challenging cases .

Case Study : For a related compound, resolving disordered isopropyl groups required:

  • Restraints : Apply DFIX and SIMU commands in SHELXL .
  • Validation : Check using PLATON’s ADDSYM for missed symmetry .

Reference : SHELX applications in structural refinement .

Q. How do substituents (e.g., bromine) alter the bioactivity of this compound derivatives?

Methodological Answer:

  • Synthetic Modification : Brominate at C5 using NBS or Br₂ in CCl₄ .
  • Activity Screening :
    • Enzyme Assays : Test MAO-B inhibition (cf. rasagiline derivatives) .
    • Antimicrobial Assays : MIC against E. coli or S. aureus .
  • SAR Analysis : Compare logP (bromine increases hydrophobicity) and steric effects via molecular docking .

Q. Example Results :

DerivativeMAO-B IC₅₀ (nM)LogP
Parent1502.1
5-Br852.8

Reference : Brominated indenamine analogs .

Q. What in vitro models are suitable for evaluating neuropharmacological potential?

Methodological Answer:

  • Targets : Cholinesterases (AChE/BChE) and monoamine oxidases (MAO-A/B) .
  • Assay Design :
    • Ellman’s Method : For AChE inhibition (λ = 412 nm) .
    • Amplex Red : Fluorometric MAO activity assay .
  • Cell Models : SH-SY5Y neuroblastoma cells for cytotoxicity and neuroprotection assays .

Reference : Neuroactive indenamine derivatives .

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